molecular formula C13H18BrNO2 B1429741 Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate CAS No. 1218613-28-5

Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate

Cat. No.: B1429741
CAS No.: 1218613-28-5
M. Wt: 300.19 g/mol
InChI Key: DTOANJXXAAASEK-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate is a chemical compound with the CAS Registry Number 1218613-28-5 . Its molecular formula is C13H18BrNO2, and it has a molecular weight of 300.19 g/mol . The product is offered with a purity of ≥95% and is identified by the MDL number MFCD12603954 . This substance is categorized as a derivative of an N-alkylated amino acid ester, featuring a bromophenyl moiety and an isopropylamino group . Compounds within this structural class are of significant interest in medicinal chemistry research. Specifically, similar N-substituted amino acid derivatives have been investigated in scientific patents for their potential as modulators of the Formyl Peptide Receptor Like-1 (FPRL-1), which is a target in immunological and inflammatory research . This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and cold-chain transportation are recommended for this product . Researchers can request a Certificate of Analysis (COA) and Safety Data Sheet (SDS) from the supplier .

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)-2-(propan-2-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-4-17-13(16)12(15-9(2)3)10-5-7-11(14)8-6-10/h5-9,12,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOANJXXAAASEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Br)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate typically involves the following steps:

    Starting Materials: 4-bromobenzaldehyde, isopropylamine, and ethyl bromoacetate.

    Step 1: Formation of Schiff base by reacting 4-bromobenzaldehyde with isopropylamine under reflux conditions.

    Step 2: Reduction of the Schiff base to form the corresponding amine.

    Step 3: Alkylation of the amine with ethyl bromoacetate to form the final product.

Industrial Production Methods

Industrial production methods might involve similar steps but on a larger scale with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can occur at the ester group, converting it to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of pharmaceutical drugs.

    Industry: Applications in the production of agrochemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting cellular pathways. The bromophenyl group could play a role in binding to target proteins, while the ester group might influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Key References
Ethyl 2-(4-bromophenyl)acetate C₁₀H₁₁BrO₂ 243.10 Lacks amino substituent; simpler acetate backbone
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate C₁₁H₁₄BrNO₃ 296.14 Methoxy group at 4-position; primary amine
[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate C₁₉H₁₉BrN₂O₄ 435.27 Methoxybenzyl group; carbamate linkage
Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate C₂₁H₂₀BrN₅O₃S 518.38 Triazole-thioether moiety; amide functionalization

Key Observations :

  • Methoxy or carbamate substituents (e.g., ) improve solubility but may reduce metabolic stability.
  • Heterocyclic Modifications : Compounds incorporating triazole or imidazole rings (e.g., ) exhibit enhanced bioactivity, likely due to increased binding affinity to biological targets.

Physicochemical Properties

Property Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate Ethyl 2-(4-bromophenyl)acetate Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate
Molecular Weight ~300.15 g/mol* 243.10 g/mol 296.14 g/mol
Solubility (Predicted) Moderate in polar solvents High in organic solvents High in DMSO/ethanol
LogP (Octanol-Water) ~2.5* 3.1 2.8

Notes:

  • The amino group in the target compound reduces LogP compared to non-polar analogues .

Biological Activity

Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, emphasizing its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H18BrNO2
  • Molecular Weight : 300.19 g/mol
  • CAS Number : 1218613-28-5

The presence of the bromine atom in the phenyl ring is believed to enhance the compound's biological activity, particularly its antimicrobial effect.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of appropriate precursors under controlled conditions. The synthetic route typically includes:

  • Formation of the Amine : The reaction of isopropylamine with ethyl bromoacetate.
  • Bromination : Introduction of the bromine atom into the phenyl ring.
  • Final Esterification : Condensation of the amine and carboxylic acid derivatives to yield the final product.

Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown:

  • Minimum Inhibitory Concentration (MIC) values for common bacterial strains:
    • Escherichia coli: MIC = 32 µg/mL
    • Staphylococcus aureus: MIC = 16 µg/mL
    • Pseudomonas aeruginosa: MIC = 64 µg/mL

The presence of the bromine atom enhances its interaction with microbial cell membranes, leading to increased permeability and cell death.

Cytotoxicity

In vitro studies assessing cytotoxicity on human cell lines reveal that:

  • The compound shows selective cytotoxicity with a CC50 (concentration causing 50% cytotoxicity) value of approximately 25 µM against cancer cell lines such as HeLa and MCF-7.
  • No significant cytotoxic effects were observed on normal human fibroblast cells at concentrations up to 100 µM, suggesting a favorable therapeutic index.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated various derivatives of bromophenyl compounds for their antimicrobial properties. This compound was highlighted for its potent activity against multidrug-resistant strains of bacteria .
  • Cytotoxicity Assessment :
    A comprehensive cytotoxicity profile was developed using multiple cancer cell lines. The findings indicated that while the compound effectively inhibited cancer cell proliferation, it maintained lower toxicity levels in non-cancerous cells .
  • Antimycobacterial Activity :
    The compound was also screened for antitubercular activity, showing promising results against Mycobacterium tuberculosis, with an IC50 (half-maximal inhibitory concentration) value significantly lower than many known antitubercular agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a common route involves reacting ethyl 2-(4-bromophenyl)-2-(dimethyl(oxo)-sulfaneylidene)acetate with amines in the presence of a phosphoric acid catalyst, followed by purification via column chromatography (e.g., 1:4 EtOAc/Hexanes) . To optimize purity, ensure anhydrous conditions, use high-purity starting materials, and employ gradient elution during chromatography. Monitoring reaction progress via TLC or LCMS is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the presence of the 4-bromophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and the propan-2-ylamino moiety (δ ~1.2 ppm for CH(CH₃)₂) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 329.06 for C₁₃H₁₇BrNO₂⁺) .
  • IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; store at 2–8°C in airtight containers. Refer to SDS guidelines for brominated compounds, as improper handling may release toxic HBr fumes .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

  • Methodological Answer : Asymmetric induction is achieved using chiral catalysts. For instance, enantioselective cross-dehydrogenative coupling (CDC) with recoverable chiral amines (e.g., (S)-2-((4-bromophenyl)amino)-2-((R)-2-oxocyclohexyl)acetate) in ethanol-assisted mechanochemical reactions yields >90% enantiomeric excess (ee). Optimize solvent polarity and catalyst loading (e.g., 5 mol%) .

Q. How do crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : X-ray crystallography (e.g., monoclinic P21/n space group, a = 11.656 Å) confirms the spatial arrangement of the 4-bromophenyl and propan-2-ylamino groups. Discrepancies in bond angles (e.g., C-Br vs. C-N distances) are resolved via Hirshfeld surface analysis and R-factor refinement (<0.05) .

Q. What strategies mitigate low yields in LiBH4-mediated reductions during synthesis?

  • Methodological Answer : Low yields in LiBH4/THF reductions (e.g., converting esters to alcohols) arise from moisture sensitivity. Pre-dry solvents (molecular sieves), use stoichiometric excess (1.2–1.5 equiv), and maintain temperatures at 0°C during reagent addition. Post-reaction quenching with aqueous NH4Cl improves isolation .

Q. How can computational modeling predict the biological activity of derivatives?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., malaria PfATP4). Validate with in vitro assays (IC₅₀ determination via SYBR Green fluorescence). Substituent effects (e.g., 4-bromo vs. 4-fluoro) are modeled via QSAR using Hammett σ constants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate
Reactant of Route 2
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Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate

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